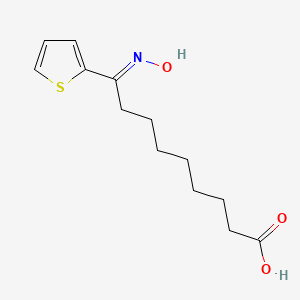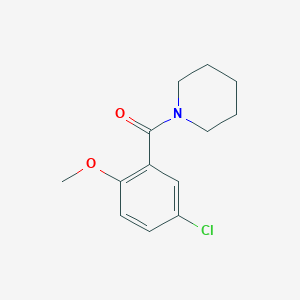
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (DCPIB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for regulating cell volume and ion homeostasis. In
作用機序
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn prevents the flow of ions and water across the cell membrane. This inhibition of VRACs can lead to changes in cell volume and ion homeostasis, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit neurotransmitter release and insulin secretion. In addition, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of VRACs, which makes it a useful tool for studying the role of VRACs in physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. In addition, its effects on other ion channels and transporters are not well understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of VRACs. This could lead to the development of new drugs for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the effects of N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide on other ion channels and transporters. This could lead to a better understanding of the mechanisms by which N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects and could lead to the development of new drugs for the treatment of a variety of diseases. Finally, the role of VRACs in physiological processes such as cell migration and apoptosis is not well understood, and further research in this area could lead to new insights into the role of VRACs in health and disease.
合成法
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using a two-step process. The first step involves the reaction between 2,5-dichlorobenzonitrile and methyl hydrazine to form 2,5-dichlorophenylhydrazine. The second step involves the reaction between 2,5-dichlorophenylhydrazine and 4-nitro-1H-pyrazole-5-carboxylic acid to form N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of VRACs, which are important for regulating cell volume and ion homeostasis. VRACs are involved in a variety of physiological processes, including cell proliferation, migration, and apoptosis. N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to study the role of VRACs in these processes, as well as in other processes such as neurotransmitter release, insulin secretion, and cancer cell migration.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-8-4-6(12)2-3-7(8)13/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBTXNUYQOCVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)

